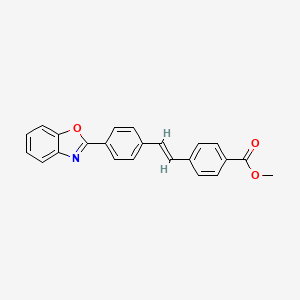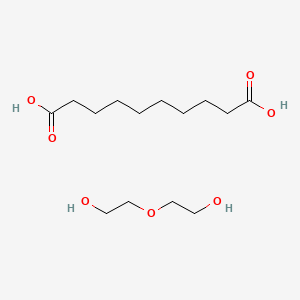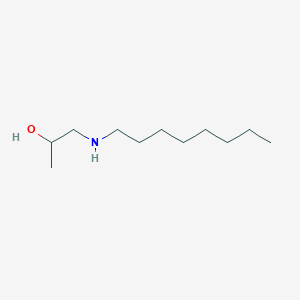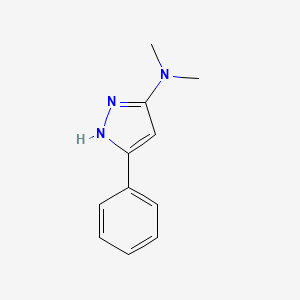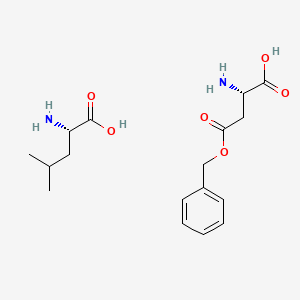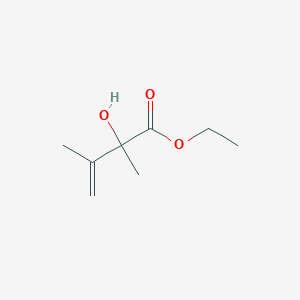
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C4H4Cl2N2O. It belongs to the class of pyrazolones, which are known for their diverse chemical and biological activities. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyrazolone ring, which imparts unique properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4,4-dichloro-3-buten-2-one with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions.
科学研究应用
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
3-Methyl-5-pyrazolone: This compound has a similar pyrazolone structure but lacks the chlorine atoms.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Similar to 4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one but without the chlorine substituents.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a phenyl group instead of chlorine atoms.
Uniqueness
The presence of two chlorine atoms in this compound imparts unique chemical and biological properties, making it distinct from other pyrazolone derivatives
属性
CAS 编号 |
33549-64-3 |
|---|---|
分子式 |
C4H4Cl2N2O |
分子量 |
166.99 g/mol |
IUPAC 名称 |
4,4-dichloro-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H4Cl2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) |
InChI 键 |
NWWHQFSXGJJLBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=O)C1(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




